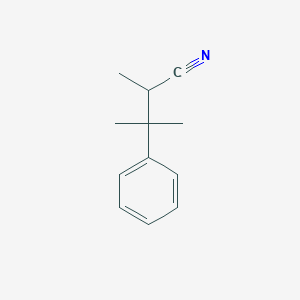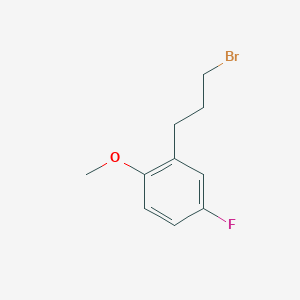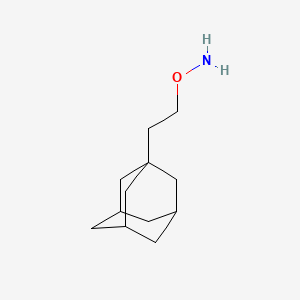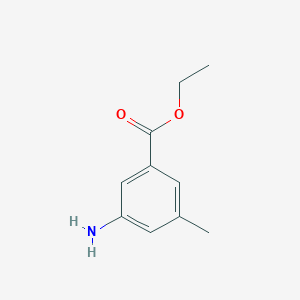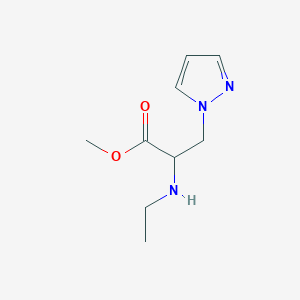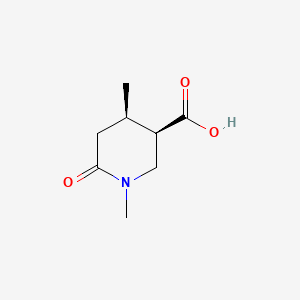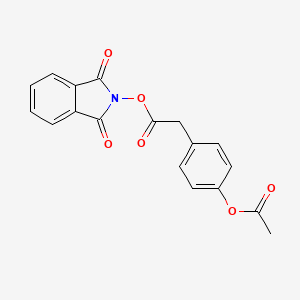
1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(acetyloxy)benzeneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with 2-[4-(acetyloxy)phenyl]acetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as hydrogenation, cyclization, and acetylation, followed by condensation in a mixture of methyl isobutyl ketone (MIBK) and acetic acid .
化学反应分析
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
科学研究应用
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate has several scientific research applications:
作用机制
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
相似化合物的比较
Similar Compounds
- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
- 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
- O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(acetyloxy)phenyl]acetate is unique due to its specific structural features and the presence of the acetyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C18H13NO6 |
|---|---|
分子量 |
339.3 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 2-(4-acetyloxyphenyl)acetate |
InChI |
InChI=1S/C18H13NO6/c1-11(20)24-13-8-6-12(7-9-13)10-16(21)25-19-17(22)14-4-2-3-5-15(14)18(19)23/h2-9H,10H2,1H3 |
InChI 键 |
IUSDKKHZQHDKKN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


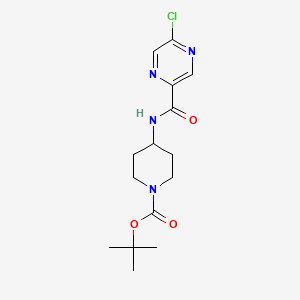
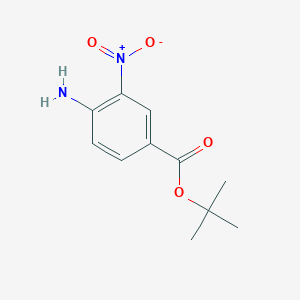
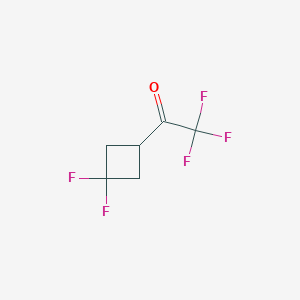
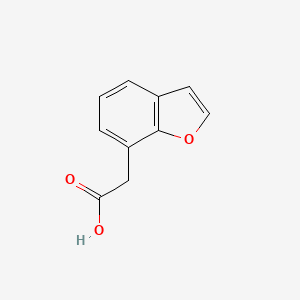
![4-{methyl[2-(methylamino)ethyl]sulfamoyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13572328.png)
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
